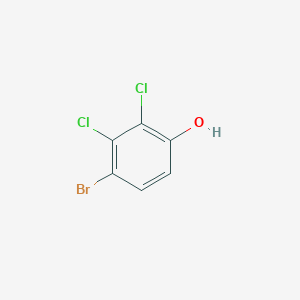

4-Bromo-2,3-Dichlorophenol

説明

Contextualization within Halogenated Phenolic Compound Studies

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). This class of molecules is a significant subject of study in environmental science and synthetic chemistry. mdpi.com They can be formed as metabolites of persistent organic pollutants like polychlorinated biphenyls (PCBs) or polybrominated diphenyl ethers (PBDEs), or be present as natural compounds, particularly in marine environments. acs.org Research often focuses on their detection in various environmental matrices, including water resources, and their chemical behavior. researchgate.net The substitution pattern of halogens on the phenolic ring dramatically influences the compound's chemical properties, reactivity, and potential applications. mdpi.comnih.gov

Significance of Polyhalogenated Phenols in Modern Chemical Research

Polyhalogenated phenols, those containing multiple halogen atoms, are of considerable interest to researchers for several reasons. They serve as crucial intermediates in the synthesis of more complex molecules, including agrochemicals, dyes, and pharmaceuticals. mdpi.comlookchem.com For example, the presence and position of halogen atoms can direct further chemical reactions and are integral to the final properties of a target molecule. google.com The study of their synthesis, often involving the direct halogenation of phenols or diazotization of polyhalogenated anilines, is a core area of process chemistry, aiming for high yields and isomeric purity. google.comgoogle.com Furthermore, the unique electronic properties imparted by multiple halogen substituents make these compounds valuable in developing new catalytic systems and understanding structure-activity relationships in various chemical and biological processes. mdpi.comnih.gov

Research Trajectories and Emerging Interests concerning 4-Bromo-2,3-Dichlorophenol

This compound is a specific polyhalogenated phenol that embodies the characteristics of this class. Its molecular structure, featuring one bromine and two chlorine atoms on the phenol ring, makes it a subject of interest for synthetic applications. Research involving this and similar compounds is directed toward their use as building blocks in organic synthesis. lookchem.com They are valuable precursors for creating more complex chemical structures, such as those found in pharmaceuticals and agrochemicals, where a precise halogenation pattern is required. lookchem.com For instance, the related compound 2,3-dichlorophenol (B42519) is used in the synthesis of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, a complex molecule built upon the dichlorophenol framework. The primary research interest in this compound lies in its role as a reactive intermediate, with its antimicrobial properties also noted as a functional characteristic. lookchem.com

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on predictive models and available data.

| Property | Value |

| Molecular Formula | C₆H₃BrCl₂O lookchem.comnih.gov |

| Molecular Weight | 241.90 g/mol lookchem.com |

| Melting Point | 53-54 °C lookchem.com |

| Boiling Point (Predicted) | 277.3 ± 35.0 °C lookchem.com |

| Density (Predicted) | 1.890 ± 0.06 g/cm³ lookchem.com |

| pKa (Predicted) | 6.98 ± 0.23 lookchem.com |

| This table is interactive. Click on headers to sort. |

Synthesis and Spectroscopic Characterization

The synthesis of specifically this compound is not widely detailed in readily available literature, but its preparation can be inferred from established methods for related compounds. A common strategy for producing such molecules is the electrophilic bromination of the corresponding dichlorophenol. For example, the synthesis of 4-bromo-2,5-dichlorophenol (B52177) is achieved by reacting 2,5-dichlorophenol (B122974) with bromine in a solvent like chlorobenzene (B131634), often in the presence of a catalyst. google.com A similar process, starting with 2,3-dichlorophenol, would be the logical synthetic route to obtain this compound.

Detailed spectroscopic data, such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are essential for the unambiguous structural confirmation of synthetic products. While comprehensive spectral data for this compound is not broadly published, data for its isomers are available and crucial for comparative analysis in research settings. nih.govchemicalbook.com The characterization of this compound would rely on these standard analytical techniques to confirm its identity and purity.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2,3-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNKSTVBQXFSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487260 | |

| Record name | 4-Bromo-2,3-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-44-9 | |

| Record name | 4-Bromo-2,3-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2,3 Dichlorophenol

Regioselective Bromination Pathways of Dichlorophenol Precursors

The synthesis of 4-Bromo-2,3-Dichlorophenol often starts with the regioselective bromination of 2,3-dichlorophenol (B42519). The primary challenge lies in directing the bromine atom to the desired C-4 position of the phenol (B47542) ring, avoiding the formation of other isomers. The hydroxyl group of the phenol is an ortho-, para-directing activator for electrophilic aromatic substitution, while the chlorine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects and steric hindrance from the existing chloro substituents significantly influences the position of bromination.

Investigation of Reaction Kinetics and Thermodynamics in Bromination

The kinetics of bromination reactions are influenced by several factors including the concentrations of the reactants, temperature, and the presence of a catalyst. libretexts.org The rate of reaction can be described by a rate equation, which is experimentally determined. libretexts.org For the bromination of phenols, the reaction rate is dependent on the concentration of both the phenol and the brominating agent. libretexts.org

Thermodynamically, the formation of this compound is an exergonic process, meaning it is energetically favorable. libretexts.org However, the activation energy required to reach the transition state must be overcome for the reaction to proceed. libretexts.org Temperature plays a crucial role; higher temperatures increase the kinetic energy of molecules, leading to a higher frequency of effective collisions and a faster reaction rate. libretexts.org However, excessively high temperatures can lead to decreased selectivity and the formation of undesired byproducts.

Studies on the adsorption of dichlorophenols have provided insights into the thermodynamic parameters involved. For instance, the adsorption of 2,4-dichlorophenol (B122985) has been shown to be a spontaneous process, as indicated by a negative Gibbs free energy change (ΔGº). pku.edu.cnnih.gov The positive enthalpy change (ΔHº) in some systems suggests the endothermic nature of the process, favoring it at higher temperatures. nih.gov

Catalytic Approaches and Their Influence on Selectivity and Yield

Catalysts are pivotal in directing the regioselectivity of the bromination of dichlorophenols, significantly enhancing the yield of the desired 4-bromo isomer while minimizing the formation of other isomers. google.com

Tertiary Amine Salts and Quaternary Ammonium (B1175870) Salts: The use of tertiary amine hydrochlorides or quaternary ammonium salts as catalysts has proven highly effective. For example, triethylamine (B128534) hydrochloride used in a chlorobenzene (B131634) solvent at low temperatures (5–20°C) can lead to a near-quantitative conversion of the dichlorophenol to its 4-bromo derivative, with less than 1% of the 6-bromo isomer being formed. The proposed mechanism involves the formation of a hydrogen bond between the catalyst's ammonium group and the phenolic hydroxyl group, which sterically hinders the ortho positions and directs the incoming bromine electrophile to the para position.

Comparative Bromination Yields

| Condition | Catalyst | Yield (%) | 6-Bromo Isomer (%) |

|---|---|---|---|

| Chlorobenzene, 5°C | None | 78 | 12 |

| Chlorobenzene, 5°C | Triethylamine HCl | 98 | 0.5 |

| Melt phase, 70°C | Tributylamine HBr | 95 | 1.2 |

Other Catalytic Systems: Other catalytic systems have also been explored for the regioselective bromination of phenols. These include:

Vanadium pentoxide (V₂O₅) in conjunction with hydrogen peroxide (H₂O₂) and tetrabutylammonium (B224687) bromide (TBAB). organic-chemistry.org

Layered double hydroxides (LDHs) containing bromate, which act as a slow-release source for the brominating agent. mdpi.com

Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can be used, often in solvent-free conditions. cardiff.ac.uk

Exploration of Alternative Synthetic Routes to this compound and its Analogs

Role of Intermediate Formation and Reactivity in Synthesis

An alternative pathway involves the bromination of dichlorobenzenes, followed by hydrolysis to the corresponding phenol. For instance, the bromination of 1,3,5-trichlorobenzene (B151690) can be catalyzed by aluminum halides to produce 1-bromo-3,5-dichlorobenzene. This intermediate can then be hydrolyzed under basic conditions to yield 3,5-dichlorophenol, which can subsequently undergo regioselective bromination.

The reactivity of intermediates is crucial. In electrophilic aromatic substitution reactions, the electron-withdrawing nature of the halogen substituents deactivates the aromatic ring. However, they still direct incoming electrophiles to specific positions due to a combination of steric and electronic effects. In the case of dichlorophenols, the hydroxyl group's activating and directing influence generally leads to bromination at the position para to it, provided it is not sterically hindered. researchgate.net

Optimization of Reaction Conditions for Enhanced Conversion and Product Purity

Optimizing reaction conditions is essential for maximizing the conversion of the starting material and ensuring the purity of the final this compound product.

Key parameters that are typically optimized include:

Temperature: Lower temperatures often favor higher regioselectivity by minimizing side reactions. google.com

Solvent: The choice of solvent can influence the solubility of reactants and catalysts, as well as the reaction pathway. Halogenated hydrocarbons like chlorobenzene and dichloroethane are commonly used. google.com

Catalyst Concentration: The amount of catalyst must be carefully controlled to achieve the desired effect without leading to unwanted byproducts. google.com

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure high conversion, but not so long that byproduct formation becomes significant.

Strategies for Minimizing Undesired Isomer Formation

The primary strategy for minimizing the formation of undesired isomers, such as 6-bromo-2,3-dichlorophenol, is the use of regioselective catalysts. As discussed, tertiary amine salts and quaternary ammonium salts are highly effective in directing bromination to the para position. google.com

Another approach is the careful control of reaction temperature. Conducting the bromination at lower temperatures (e.g., 0-5°C) can significantly reduce the formation of the ortho-isomer. google.com Additionally, the choice of the brominating agent can play a role. While elemental bromine is common, other reagents like N-bromosuccinimide (NBS) might offer different selectivity profiles under specific conditions. google.comchemicalbook.com

Finally, purification techniques such as recrystallization or chromatography are often necessary to remove any remaining isomeric impurities and obtain high-purity this compound. nih.gov

Advanced Applications and Derivatization in Chemical Synthesis

Role as a Building Block in Complex Organic Synthesis

4-Bromo-2,3-dichlorophenol is a halogenated phenol (B47542) that serves as a valuable intermediate and building block in complex organic synthesis. lookchem.com Its chemical structure, featuring a reactive phenolic hydroxyl group and a poly-substituted aromatic ring with bromine and chlorine atoms, offers multiple sites for chemical modification. chemimpex.com This reactivity allows it to be a versatile precursor for creating a diverse range of more complex molecules. lookchem.comchemimpex.com Researchers utilize its ability to undergo various chemical reactions, including substitution reactions, to develop novel compounds with specific, tailored properties for applications in both the agrochemical and pharmaceutical industries. lookchem.comchemimpex.com The strategic placement of the halogen atoms influences the electronic and steric properties of the molecule, guiding its reactivity in synthetic pathways.

Precursor in Agrochemical Development

In the agrochemical sector, this compound and its isomers function as key precursors in the development of pesticides and other agricultural protective agents. lookchem.comchemimpex.com The general class of brominated and chlorinated phenols is well-established in the synthesis of active ingredients for crop protection. While specific public-domain examples for the 2,3-dichloro isomer are not as prevalent as for its other isomers, its structural similarity makes it a compound of significant interest for developing new agricultural chemicals. The known efficacy of its analogs provides a strong rationale for its use in creating next-generation agrochemicals aimed at protecting crops with high efficiency. chemimpex.com

The utility of brominated chlorophenols as intermediates for producing insecticidal and acaricidal compounds is well-documented, particularly for isomers of this compound. For instance, the related compound 4-bromo-2-chlorophenol (B165030) is a known precursor in the synthesis of Profenofos (B124560), an organophosphate insecticide. google.comwikipedia.org Another isomer, 4-bromo-2,5-dichlorophenol (B52177), is a valuable intermediate for producing O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphoric acid ester, a compound with insecticidal and acaricidal properties. google.comgoogle.com

These syntheses typically involve the reaction of the phenolic hydroxyl group to form phosphate (B84403) or phosphorothioate (B77711) esters. The specific halogen substitution pattern on the phenyl ring is crucial for the biological activity of the final pesticide. The established success of these isomers strongly indicates that this compound is a viable and strategic building block for the synthesis of new, potentially more effective or selective, organophosphate and other classes of insecticides and acaricides. chemimpex.comgoogle.com

Table 1: Examples of Agrochemicals Derived from Isomers of this compound

| Precursor Compound | Derived Agrochemical | Chemical Class | Primary Use |

|---|---|---|---|

| 4-Bromo-2-chlorophenol | Profenofos | Organophosphate | Insecticide |

| 4-Bromo-2,5-dichlorophenol | O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphoric acid ester | Organophosphate | Insecticide, Acaricide |

This table illustrates the established use of closely related isomers in the synthesis of known pesticides.

Beyond insecticides, the structural motif of halogenated phenols is integral to the development of a broader range of agricultural protective agents, including fungicides. solubilityofthings.com The inherent antimicrobial and biocidal properties associated with many halogenated phenolic compounds make them attractive starting points for synthesis. chemimpex.com For example, 4-bromo-2,5-dichlorophenol is noted for its potent biocidal and fungicidal properties. solubilityofthings.com The development of new protective agents often involves modifying these core structures to enhance efficacy against specific plant pathogens while aiming to minimize environmental impact. chemimpex.com The chemical reactivity of this compound allows for its incorporation into various molecular frameworks, contributing to the discovery of novel agents for crop protection. chemimpex.com

Intermediate in Pharmaceutical Compound Elaboration

This compound is utilized as a key intermediate in the synthesis of complex molecules for the pharmaceutical industry. lookchem.comchemimpex.com Its structure provides a foundation for building larger, more elaborate compounds with potential therapeutic applications. A notable example is its use in the preparation of thienopyrimidine derivatives, a class of compounds recognized for their importance in medicinal chemistry. google.comresearchgate.net

In a documented synthetic pathway, this compound is synthesized from 2,3-dichlorophenol (B42519) via bromination. google.com This intermediate is then further elaborated in subsequent steps to create complex heterocyclic systems. This specific application highlights the compound's role in multi-step syntheses aimed at producing novel pharmaceutical candidates. google.com

Table 2: Synthesis of a Pharmaceutical Intermediate from 2,3-Dichlorophenol

| Starting Material | Reagents | Product | Application Context | Reference |

|---|---|---|---|---|

| 2,3-Dichlorophenol | Bromine, Dichloromethane | This compound | Intermediate for thienopyrimidine derivatives | google.com |

This table details a specific, documented synthesis where this compound is created as an intermediate for pharmaceutical compound elaboration.

The inherent antimicrobial properties of halogenated phenols make them valuable starting points for the design of new antimicrobial drugs. chemimpex.com this compound is identified as a compound effective in developing antimicrobial formulations. chemimpex.com Its isomers, such as 4-bromo-3,5-dichlorophenol, have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity. This activity is often attributed to the ability of the halogenated structure to interfere with microbial cellular processes.

The synthesis of novel pharmaceutical agents leverages this core activity. By using this compound as a building block, chemists can create more complex derivatives, such as thienopyrimidines, which are explored for a range of therapeutic activities, including those against microbial pathogens. google.comresearchgate.net The derivatization of the phenolic core allows for the fine-tuning of biological activity and pharmacokinetic properties. chemimpex.com

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups are built to create a library of potential drug candidates. lifechemicals.com this compound serves as such a scaffold. Its rigid, functionalized phenyl ring acts as a reliable foundation for constructing more complex molecules with specific three-dimensional arrangements designed to interact with biological targets. chemimpex.comresearchgate.net

The use of this compound as an intermediate in the synthesis of thienopyrimidine derivatives is a prime example of its application as a scaffold. google.com Thienopyrimidines are considered "privileged structures" in medicinal chemistry because they are known to bind to multiple types of biological receptors, making them fruitful scaffolds for drug discovery. researchgate.net By starting with this compound, chemists can introduce the specific electronic and steric features of the dichlorobromophenyl group into a larger, more complex, and potentially therapeutic molecule. google.com

Contribution to Dye and Pigment Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds, including certain dyes and pigments. lookchem.com Its highly reactive chemical structure, characterized by the presence of bromine and chlorine atoms on the phenol ring, allows it to be a precursor in the production of colorants. lookchem.comsolubilityofthings.com The specific arrangement of these halogen substituents on the aromatic ring contributes to the chemical properties and, ultimately, the color of the final dye and pigment products. lookchem.com This makes it a useful building block for creating complex molecules with specific desired characteristics for the coloration industry.

Incorporation into Materials for Property Enhancement

Studies on Thermal Stability and Degradation Resistance in Polymers

While specific studies focusing exclusively on polymers containing this compound are not extensively detailed in publicly available literature, research on related halogenated and brominated polymers provides significant insights into the expected behavior. The inclusion of halogenated phenols in a polymer structure directly influences its mechanisms of thermal degradation.

Research on phenolic polymers indicates that the position of halogen atoms is crucial; chlorine on certain positions of the benzene (B151609) ring can reduce thermal stability by preventing the crosslinking that is essential for a stable polymer network. dtic.mil The thermal degradation of polymers containing brominated flame retardants is a complex process. It often begins with the cleavage of the carbon-bromine (C-Br) bond, releasing bromine radicals or hydrogen bromide (HBr). nih.govresearchgate.net These reactive species can interrupt the radical chain reactions of combustion in the gas phase, which is a key mechanism of flame retardancy.

Studies on various brominated flame retardants show that thermal decomposition can produce a range of smaller, harmful compounds, including various brominated phenols. researchgate.netcetjournal.it The degradation process is highly dependent on temperature, with different decomposition products forming at different heat ranges. cetjournal.it For instance, the pyrolysis of tetrabromobisphenol A (TBBPA) derivatives, another class of brominated flame retardants, is known to release 2-bromophenol, 4-bromophenol, and 2,4-dibromophenol (B41371), among other substances. cetjournal.it

Kinetic models developed for other polymeric flame retardants (PFRs) predict that thermal degradation at ambient temperatures is extremely slow, with projections suggesting it could take hundreds or even a thousand years for a 1% degradation to occur. acs.orgresearchgate.net However, resistance to degradation is significantly reduced upon exposure to UV radiation, which can accelerate the process, primarily at the material's surface. acs.orgresearchgate.net

The following table summarizes general findings from studies on the thermal degradation of related halogenated polymers, which provides a framework for understanding the potential behavior of materials containing this compound.

| Research Focus | Key Findings | Relevant Compounds Studied | Citations |

| Degradation Pathways | Primary degradation occurs via de-bromination and chain scission. Oxidation is not always a major pathway; degradation is often dominated by thermal and photolytic effects. | Polymeric Flame Retardants (PFRs), Tetrabromobisphenol A (TBBPA) | cetjournal.itacs.org |

| Decomposition Products | Thermal decomposition releases hydrogen bromide (HBr), bromine, and a variety of brominated phenols (e.g., 2-bromophenol, 2,4-dibromophenol). | TBBPA derivatives, various brominated polymers | researchgate.netcetjournal.it |

| Influencing Factors | Higher temperatures lead to greater fragmentation. UV radiation significantly accelerates degradation at the polymer surface. The position of halogens can affect crosslinking and stability. | Polystyrene, PFRs, Chlorinated Phenolic Polymers | dtic.milacs.orgresearchgate.netresearchgate.net |

| Degradation Kinetics | Kinetic models show very slow thermal degradation at ambient temperatures (e.g., 1% degradation over 100 years at 50°C), indicating high resistance in the absence of other stressors like UV light. | Polymeric Flame Retardants (PFRs) | acs.orgresearchgate.net |

Environmental Fate and Degradation Mechanisms of 4 Bromo 2,3 Dichlorophenol

Photolytic and Biodegradation Pathways in Environmental Matrices

The environmental persistence of 4-Bromo-2,3-dichlorophenol is determined by its susceptibility to various degradation processes, primarily photolysis (degradation by light) and biodegradation (degradation by microorganisms). While direct studies on this compound are limited, research on similar halogenated phenols provides insights into its likely environmental pathways.

Influence of Environmental Factors on Degradation Kinetics (e.g., pH, dissolved oxygen, UV radiation)

The rate at which this compound degrades in the environment is significantly influenced by a variety of factors.

pH: The acidity or alkalinity of the surrounding medium plays a critical role. For instance, studies on the degradation of the related compound 4-bromo-2-chlorophenol (B165030) have shown that the degradation rate increases with a rise in pH from 3.0 to 7.0 researchgate.net. This is a common phenomenon for phenolic compounds, as their degree of ionization, which is pH-dependent, affects their reactivity.

Dissolved Oxygen: The presence of dissolved oxygen is a crucial factor, particularly in photocatalytic and aerobic biodegradation processes. Oxygen acts as an electron acceptor, facilitating the formation of reactive oxygen species that are key to the breakdown of organic pollutants nih.gov. For many chlorinated aromatic compounds, dissolved oxygen concentrations below 1 mg/liter can be a limiting factor for biodegradation .

UV Radiation: Ultraviolet (UV) radiation from sunlight is a major driver of abiotic degradation for many chlorophenols bohrium.com. The energy from UV light can directly break the chemical bonds in the molecule, leading to its decomposition. The intensity of UV radiation significantly impacts the rate of this photolytic degradation tandfonline.com. For example, exposure of the pesticide profenofos (B124560) to sunlight and UV light has been shown to increase the formation of its metabolite, 4-bromo-2-chlorophenol researchgate.net.

| Environmental Factor | Influence on Degradation of Halogenated Phenols | Relevant Findings for Related Compounds |

| pH | Affects the ionization state and reactivity of the phenol (B47542). | Degradation rate of 4-bromo-2-chlorophenol increases with pH from 3.0 to 7.0 researchgate.net. |

| Dissolved Oxygen | Acts as an electron acceptor, promoting oxidative degradation. | Low dissolved oxygen can limit the biodegradation of chlorinated aromatic compounds . |

| UV Radiation | Provides the energy for photolytic degradation. | Exposure to sunlight and UV light enhances the formation and subsequent degradation of 4-bromo-2-chlorophenol from profenofos researchgate.net. |

Metabolic Transformation in Biotic and Abiotic Environmental Systems

This compound can be transformed in the environment through both biological (biotic) and non-biological (abiotic) processes. These transformations can lead to a variety of degradation products.

Identification and Characterization of Environmental Degradation Products and Metabolites

Direct identification of environmental degradation products of this compound is not extensively documented. However, the metabolic pathways of structurally similar compounds offer valuable clues.

A significant source of the related compound, 4-bromo-2-chlorophenol, in the environment is the degradation of the organophosphorus pesticide profenofos nih.govacs.orgresearchgate.netnih.gov. The biodegradation of profenofos by various bacteria, such as Bacillus and Pseudomonas species, leads to the formation of 4-bromo-2-chlorophenol through the breaking of an ester bond acs.orgsemanticscholar.org. This initial metabolite can then undergo further degradation.

Studies on the degradation of 4-bromo-2-chlorophenol have shown that it can be transformed into other chlorinated intermediates bohrium.comtandfonline.comtandfonline.com. For instance, in the presence of chloride ions, 4-bromo-2-chlorophenol can be converted into more highly chlorinated by-products bohrium.comtandfonline.comtandfonline.com. The degradation pathway for many halogenated phenols involves initial hydroxylation of the aromatic ring, followed by ring cleavage nih.gov.

Based on these findings, a plausible degradation pathway for this compound could involve initial dehalogenation or hydroxylation, followed by cleavage of the aromatic ring, potentially leading to the formation of various chlorinated and brominated catechols and subsequent ring-opened products.

| Parent Compound | Degradation Process | Identified Metabolites/Degradation Products | Reference |

| Profenofos | Biodegradation by Bacillus sp. | 4-Bromo-2-chlorophenol | nih.gov |

| Profenofos | Biodegradation by Bacillus subtilis | 4-Bromo-2-chlorophenol | acs.org |

| 4-Bromo-2-chlorophenol | Degradation in the presence of chloride ions | Highly chlorinated intermediates | bohrium.comtandfonline.comtandfonline.com |

| Halogenated Phenols | Fungal metabolism (Penicillium frequentans) | Halogenated catechols, 2-halomuconic acids | nih.gov |

Remediation Strategies for Halogenated Phenol Contamination

The contamination of soil and water by halogenated phenols necessitates the development of effective remediation technologies.

Photocatalytic Degradation Studies and Efficiency

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source (such as UV or visible light) to generate highly reactive hydroxyl radicals. These radicals can effectively degrade a wide range of organic pollutants mdpi.commdpi.com.

While specific studies on the photocatalytic degradation of this compound are lacking, research on other chlorinated phenols, such as 2,4-dichlorophenol (B122985), has demonstrated the potential of this technology researchgate.netdiva-portal.orgnih.gov. The efficiency of photocatalytic degradation is influenced by factors like catalyst type and loading, pH, and the intensity of the light source researchgate.netdiva-portal.orgnih.gov. For example, the degradation of 2,4-dichlorophenol has been successfully achieved using various photocatalytic systems, including those based on TiO₂ and other novel materials researchgate.netdiva-portal.orgnih.gov. These studies suggest that photocatalysis could be a viable option for the remediation of water contaminated with this compound.

Bioremediation Approaches for Environmental Decontamination

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants mdpi.comnih.govresearchgate.net. This approach is often considered a more environmentally friendly and cost-effective alternative to traditional physicochemical methods.

The biodegradation of halogenated phenols has been observed in various microorganisms, including bacteria and fungi nih.govmdpi.com. For instance, strains of Bacillus and Pseudomonas have been shown to degrade profenofos to 4-bromo-2-chlorophenol, which can be further metabolized nih.govacs.orgsemanticscholar.org. Fungi, such as Penicillium frequentans, are also capable of metabolizing various halogenated phenols nih.gov.

Bioremediation strategies can be applied in situ (at the contaminated site) or ex situ (where the contaminated material is moved for treatment) nih.gov. Techniques such as bioaugmentation (the addition of specific pollutant-degrading microorganisms) and biostimulation (the addition of nutrients to enhance the activity of indigenous microorganisms) can be employed to enhance the efficiency of bioremediation mdpi.com. Given the observed biodegradation of similar compounds, bioremediation holds promise as a sustainable strategy for the cleanup of sites contaminated with this compound.

| Remediation Strategy | Description | Applicability to Halogenated Phenols |

| Photocatalytic Degradation | Utilizes a photocatalyst and light to generate reactive radicals that degrade pollutants. | Effective for the degradation of various chlorinated phenols, suggesting potential for this compound researchgate.netdiva-portal.orgnih.gov. |

| Bioremediation | Employs microorganisms to break down contaminants. | Bacteria and fungi have been shown to degrade related brominated and chlorinated phenols nih.govacs.orgnih.gov. |

Toxicological Research and Mechanisms of Action for Halogenated Phenols, Including 4 Bromo 2,3 Dichlorophenol

Comparative Toxicological Profiles of Chlorophenols and Bromophenols

Halogenated phenols, a class of compounds that includes chlorophenols and bromophenols, exhibit a range of toxicological effects that are influenced by the nature, number, and position of the halogen substituents on the phenol (B47542) ring. Generally, the toxicity of these compounds increases with the degree of halogenation. epa.gov For instance, pentachlorophenol (B1679276) is recognized as the most toxic among the chlorophenols. epa.gov

Comparative studies reveal that bromophenols may pose more significant toxic effects than their chlorinated counterparts. nih.gov This is partly attributed to the leaving tendency of the halogen atom, with bromine being more potent than chlorine in this regard. nih.gov However, the acute toxicities between specific chlorophenols and bromophenols can be comparable. For example, the toxicities of 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) to the alga Scenedesmus obliquus were found to be similar to those of 2,4-dibromophenol (B41371) (2,4-DBP) and 2,4,6-tribromophenol (B41969) (2,4,6-TBP) to Scenedesmus quadricauda. nih.gov The toxicity of both chlorophenols and bromophenols tends to increase with the number of substituted halogen atoms. nih.gov

The mechanism of toxic action can also differ based on the compound's structure. Halogenated phenols are considered polar narcotics, exhibiting higher toxic potency than what would be predicted based on their hydrophobicity alone. besjournal.com In contrast, non-polar narcotic compounds like halogenated benzenes have toxicity that is more directly dependent on hydrophobicity. besjournal.com The acidity of these compounds, which increases with greater chlorination, also influences their toxicological properties and environmental behavior. epa.gov Some halogenated phenolic compounds have been shown to inhibit the activity of deiodinase enzymes in human liver microsomes, which are crucial for thyroid hormone regulation, suggesting a potential mechanism for endocrine disruption. oup.com

Biomarker Discovery and Validation for Environmental Exposure Assessment

Biomarkers are critical tools for assessing exposure to environmental pollutants, providing a link between external exposure and internal dose. who.int They can be the chemical itself, its metabolites, or other measurable substances in tissues or body fluids like blood and urine. agriscigroup.us The detection of a biomarker confirms that exposure has occurred, which is a foundational step in risk assessment. who.intagriscigroup.us For halogenated phenols and related compounds, biomarker discovery focuses on identifying specific metabolites that can be reliably measured to quantify exposure levels in individuals or populations. agriscigroup.us

A prime example of using urinary metabolites as specific biomarkers is in the assessment of exposure to the organophosphate insecticide profenofos (B124560). Profenofos is metabolized in the body to 4-bromo-2-chlorophenol (B165030) (BCP), which is a unique and detoxified metabolite excreted in the urine. nih.govresearchgate.net Measuring the concentration of BCP in urine serves as a sensitive and specific method for quantifying an individual's recent exposure to profenofos. nih.govnih.gov

Studies conducted with agricultural workers in Egypt have demonstrated the utility of this biomarker. nih.gov Workers had detectable, low levels of urinary BCP even before the profenofos spraying season, but these levels increased dramatically during the application period. researchgate.netnih.gov Applicators, who have the most direct contact with the pesticide, consistently showed the highest urinary BCP concentrations compared to other workers like technicians and engineers. nih.govnih.gov This longitudinal assessment confirms that urinary BCP is a reliable biomarker for occupational exposure to profenofos. nih.gov The data also showed a wide range of exposure levels among individuals, highlighting that job title alone is not sufficient for categorizing exposure risk. nih.gov

Table 1: Urinary 4-bromo-2-chlorophenol (BCP) Levels in Agricultural Workers Before and During Profenofos Application

Data sourced from a pilot study on Egyptian agricultural workers. nih.gov

Enzymatic Biotransformation and Detoxification Pathways

The biotransformation of xenobiotics like halogenated phenols is a critical process that determines their toxicity and persistence in the body. This process typically occurs in two phases. Phase I reactions, often involving oxidation, reduction, or hydrolysis, introduce or expose functional groups on the parent compound. wur.nlnih.gov Phase II reactions then conjugate these modified compounds with endogenous molecules, rendering them more water-soluble and easier to excrete. wur.nl While biotransformation is primarily a detoxification mechanism, it can sometimes lead to "bioactivation," where the resulting metabolite is more toxic than the original substance. nih.govresearchgate.net For halogenated aromatics, the removal of the halogen atom is a key detoxification step, as the compound's recalcitrance is linked to the type and number of halogen substituents. nih.gov

Cytochrome P450 (CYP) enzymes, a superfamily of heme-thiolate monooxygenases, play a central role in Phase I metabolism of a vast array of xenobiotics, including halogenated phenols. nih.govresearchgate.netnih.gov These enzymes are primarily located in the liver and catalyze various reactions such as hydroxylation, dealkylation, and dehalogenation. nih.govresearchgate.net

The metabolism of profenofos to its biomarker, 4-bromo-2-chlorophenol (BCP), is a well-studied example of CYP-mediated detoxification. nih.gov In vitro studies using human liver microsomes and recombinant human CYPs have identified the specific enzymes responsible for this transformation. nih.gov While several CYPs can catalyze the reaction, CYPs 2C19 and 2B6 were found to have the highest affinity and efficiency for metabolizing profenofos to BCP. nih.gov Kinetic analyses showed that CYP2C19 has the lowest Michaelis constant (K_m), indicating a high affinity for profenofos, while CYP2B6 has the highest maximal velocity (V_max), indicating a rapid rate of metabolism. nih.gov The intrinsic clearance values (V_max/K_m) confirm that CYP2C19 and CYP2B6 are the primary enzymes responsible for this specific detoxification pathway. nih.gov This detailed understanding of enzymatic roles is crucial for predicting inter-individual variability in metabolism, which can be influenced by genetic polymorphisms in CYP enzymes. nih.gov

Table 2: Kinetic Parameters of Human CYP Enzymes in the Metabolism of Profenofos to 4-bromo-2-chlorophenol (BCP)

Data from in vitro studies with recombinant human CYP enzymes. nih.gov

Ecotoxicological Impact Studies on Aquatic Organisms and Ecosystems

Halogenated phenols are recognized environmental contaminants that pose a significant risk to aquatic ecosystems. researchgate.netnih.gov Their presence in industrial wastewater and as byproducts of disinfection processes leads to their release into freshwater environments. nih.govacs.org The toxicity of these compounds to aquatic life is species-specific and varies across different trophic levels. acs.org

Studies have investigated the effects of halogenated phenols on a range of aquatic organisms, including phytoplankton (algae), zooplankton (e.g., Daphnia magna), and fish (e.g., Danio rerio). acs.org Algae, such as Scenedesmus sp., have shown particular sensitivity to certain classes of these compounds. acs.org The toxicity of bromophenols like 2,4-DBP and 2,4,6-TBP to algae and daphnids is classified as "Toxic" based on their EC_50 values (the concentration that causes an effect in 50% of the test population). nih.gov For chlorophenols, toxicity to fish can manifest as oxidative stress, cellular and DNA damage, and disruption of the immune and endocrine systems. researchgate.net The mechanism of toxicity in microalgae has been linked to damage to photosystems and the induction of oxidative stress. acs.org Given the different sensitivities observed, a battery of bioassays using organisms from various trophic levels is necessary to accurately assess the ecotoxicity of these chemicals. acs.org

Table 3: Acute Toxicity (EC_50) of Selected Halogenated Phenols to Aquatic Organisms

EC_50 values represent the concentration causing a 50% effect. Data compiled from various studies. epa.govnih.gov

Neurotoxicological Considerations Associated with Halogenated Phenol Exposure

Exposure to certain halogenated phenols and their parent compounds can lead to significant neurotoxicological effects. Organophosphate pesticides, such as profenofos, which metabolize to halogenated phenols, are known for their neurotoxicity, primarily through the inhibition of acetylcholinesterase (AChE). nih.gov Inhibition of this critical enzyme disrupts neurotransmission, leading to a range of adverse effects. nih.gov Studies of agricultural workers exposed to profenofos have shown that high levels of its urinary biomarker, BCP, are associated with the inhibition of blood AChE activity, demonstrating a direct neurotoxic impact in highly exposed individuals. nih.gov

More broadly, phenol itself is known to cause neurological impairment. cdc.govwho.int Animal studies have reported effects such as muscle tremors, twitching, gait disturbances, and even hindlimb paralysis following inhalation exposure to phenol. cdc.govnih.gov In humans, acute poisoning can lead to severe convulsions and other neurological symptoms. who.int While the hydroxylation of halogenated contaminants is often a detoxification step, some hydroxylated metabolites can be more toxic than the parent compounds and may contribute to neurotoxic effects. researchgate.net These metabolites can be retained in blood and transported across selective barriers like the blood-brain barrier, potentially causing neuronal damage. researchgate.net

Analytical Methodologies for the Detection and Quantification of 4 Bromo 2,3 Dichlorophenol

Chromatographic Techniques for Trace Analysisresearchgate.netnih.govnih.govresearchgate.net

Chromatography is the cornerstone for the separation and analysis of 4-Bromo-2,3-Dichlorophenol from complex sample mixtures. Both gas and liquid chromatography offer distinct advantages depending on the sample matrix and the required sensitivity.

Gas Chromatography (GC) Applications in Environmental and Biological Samplesresearchgate.netnih.govnih.govdemarcheiso17025.com

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is crucial for achieving the desired selectivity and sensitivity.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC with a flame ionization detector (FID) can be used for the analysis of underivatized phenols. settek.comepa.gov While robust, FID may lack the sensitivity required for trace-level environmental monitoring.

Gas Chromatography-Electron Capture Detection (GC-ECD): The electron capture detector (ECD) is highly sensitive to halogenated compounds, making it particularly suitable for the analysis of this compound. guidechem.com Derivatization of the phenol (B47542) group is often necessary to improve volatility and chromatographic performance. settek.comepa.gov A modified method using a micro-electron capture detector (GC/μECD) has been successfully applied for the analysis of the related compound 4-bromo-2-chlorophenol (B165030) in urine and in vitro samples, demonstrating its applicability for biological monitoring. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer provides definitive identification and quantification. GC-MS has been instrumental in identifying 4-bromo-2-chlorophenol as a contaminant in melons, where it was responsible for an off-odor. nih.gov This highlights the power of GC-MS in trace-level food and environmental analysis. High-resolution mass spectrometry (GC-HRMS) offers even greater selectivity and sensitivity for a wide range of brominated compounds. nih.gov For complex sample matrices, tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity by monitoring specific fragmentation patterns, which is beneficial for the analysis of brominated flame retardants. waters.com

Liquid Chromatography (LC) Applications for Complex Matricesresearchgate.netresearchgate.net

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for analyzing less volatile or thermally labile compounds without the need for derivatization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC with a UV detector is a widely used method for the analysis of phenolic compounds, including halogenated phenols. guidechem.comasianpubs.org A reverse-phase HPLC method with simple conditions has been described for the analysis of 4-bromo-2-chlorophenol. sielc.com The selectivity of HPLC allows for the separation of isomers, which is critical in environmental analysis. jcsp.org.pk

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC): For enhanced sensitivity and selectivity, electrochemical detection can be coupled with HPLC. A method for the determination of bromophenols using HPLC with both electrochemical and UV-Vis detection has been developed, demonstrating good performance for river water samples after a solid-phase extraction clean-up. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): The combination of liquid chromatography with mass spectrometry is a powerful tool for the analysis of compounds in highly complex matrices. cabidigitallibrary.orgnih.gov It provides high sensitivity and specificity, allowing for the reliable identification and quantification of trace-level contaminants.

Advanced Sample Preparation and Extraction Protocols for Isolationnih.gov

Effective sample preparation is a critical step to isolate and concentrate this compound from the sample matrix and remove interfering substances prior to chromatographic analysis.

Liquid-Liquid Extraction (LLE): This classic technique is often used as an initial step to fractionate phenolic compounds from aqueous samples using an organic solvent. mdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for the pre-concentration and clean-up of analytes from water samples. researchgate.net It offers advantages over LLE, including higher enrichment factors, lower solvent consumption, and easier automation. Polymeric cartridges are often employed for the extraction of phenols from water. chromatographyonline.com

Stir Bar Sorptive Extraction (SBSE): SBSE is a solventless extraction technique that has been optimized for the analysis of halophenols. nih.govunizar.es It involves the use of a polydimethylsiloxane (B3030410) (PDMS)-coated stir bar to extract analytes from a sample, followed by thermal desorption for introduction into a GC system. unizar.es

Steam Distillation: For volatile compounds in solid or semi-solid matrices, steam distillation can be an effective method for extraction and concentration. This technique was successfully used to concentrate volatiles from melons to identify 4-bromo-2-chlorophenol. nih.gov

Derivatization Strategies for Enhanced Chromatographic Separation and Detection Sensitivitynih.gov

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis, particularly for GC. This process can enhance volatility, improve thermal stability, and increase detector response. researchgate.netgcms.cz

Acetylation: Phenols can be converted into their acetyl derivatives using acetic anhydride. unizar.es This derivatization improves extractability and chromatographic performance for GC analysis. jcsp.org.pk This technique has been applied to the analysis of chlorophenols in water and waste. jcsp.org.pk

Silylation: Silylation involves replacing the active hydrogen in the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. researchgate.netnih.gov This process increases the volatility of the phenols, making them more amenable to GC analysis. nih.gov

Pentafluorobenzylation: Derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide or PFBBr) is a common strategy for phenols. settek.comepa.gov The resulting pentafluorobenzyl ethers are highly responsive to electron capture detection (ECD), significantly enhancing detection sensitivity. researchgate.netsettek.comepa.gov

Method Validation and Performance Parameter Assessmentresearchgate.netresearchgate.net

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. Key performance parameters are evaluated to demonstrate the reliability of the method. demarcheiso17025.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For a method analyzing halophenols using SBSE-GC-MS, LODs were in the range of 0.03-0.24 ng L⁻¹. nih.govunizar.es An HPLC-UV-EC method for bromophenols reported detection limits ranging from 18.2 to 65.3 µg/L. researchgate.net For an HPLC method for bromophenols in algae, the LOD was below 0.04 μg/mL and the LOQ was below 0.12 μg/mL. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. For the SBSE-GC-MS method, accuracy ranged from 89-126%, and intra- and inter-day precision was between 5.4-14.3%. nih.govunizar.es An HPLC method for bromophenols showed recoveries higher than 65% with a relative standard deviation (RSD) better than 12%. researchgate.net

Linearity and Selectivity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A linearity with a coefficient of determination (R²) of 0.998 or better is often desired. nih.govunizar.es Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

The table below summarizes typical performance parameters for analytical methods used for halogenated phenols.

| Parameter | SBSE-GC-MS for Halophenols nih.gov | HPLC-UV-EC for Bromophenols researchgate.net | HPLC for Bromophenols in Algae nih.gov |

| Limit of Detection (LOD) | 0.03-0.24 ng/L | 18.2-65.3 µg/L | < 0.04 µg/mL |

| Limit of Quantification (LOQ) | Not Reported | Not Reported | < 0.12 µg/mL |

| Linearity (R²) | ≤ 0.998 | Not Reported | ≥ 0.999 |

| Accuracy/Recovery | 89-126% | > 65% | Max displacement < 4.93% |

| Precision (RSD) | 5.4-14.3% | < 12% | Intra-day ≤ 6.28%, Inter-day ≤ 5.21% |

Development of Rapid Screening Methods for Field and Laboratory Useresearchgate.net

There is a growing need for rapid screening methods to quickly assess the presence of contaminants in a large number of samples.

Direct Acetylation and SPME-GC-MS: A rapid method for the determination of chlorophenols in water has been developed based on direct acetylation in the sample followed by solid-phase microextraction (SPME) and GC-MS analysis. jcsp.org.pk This approach minimizes sample handling and the use of organic solvents. jcsp.org.pk

Gas Chromatography/Atomic Emission Detection (GC/AED): GC/AED can be used as a screening tool to selectively identify compounds containing specific heteroatoms, such as bromine and chlorine. acs.org This can help to "flag" samples that require further, more detailed analysis by GC-MS, streamlining the analytical workflow. acs.org

Theoretical and Computational Chemistry of 4 Bromo 2,3 Dichlorophenol

Structure-Activity Relationship (SAR) Studies for Halogenated Phenols

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of halogenated phenols, such as 4-Bromo-2,3-Dichlorophenol, dictates their activity. These studies establish correlations between a molecule's structural features and its resulting biological or chemical effects. For halogenated phenols, the type, number, and position of halogen substituents on the phenol (B47542) ring are determining factors for their reactivity and toxicity. nih.govtutoring-blog.co.uk

The hydroxyl (-OH) group on the phenol ring is a strong activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions (positions 2, 4, and 6). tutoring-blog.co.uksavemyexams.com This makes the molecule more susceptible to electrophilic substitution reactions. tutoring-blog.co.uklibretexts.org The presence of halogen atoms (bromine and chlorine) further modifies this reactivity. Halogens are deactivating yet ortho/para-directing, influencing where subsequent chemical reactions will occur. libretexts.org The interplay between the activating hydroxyl group and the deactivating but directing halogens creates a complex reactivity profile.

Correlation of Molecular Structure with Reactivity and Biological Activity

The specific arrangement of substituents on this compound—a bromine atom at the para position (C4) and chlorine atoms at the ortho (C2) and meta (C3) positions—is directly linked to its reactivity and biological activity. Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals, including toxicity, based on their molecular structure. scholarsresearchlibrary.comnih.gov These models have shown that for halogenated phenols, factors like the octanol-water partition coefficient (a measure of lipophilicity), dipole moment, and the charges on the halogen atoms are key predictors of toxicity. researchgate.net

The biological activity of halogenated phenols often involves interference with biological systems. For instance, some brominated phenols are potent competitors for binding to human transthyretin (TTR), a transport protein for thyroid hormones, suggesting they can interfere with the thyroid hormone system. oup.com The degree of halogenation plays a crucial role; phenols with more bromine substitutions, like pentabromophenol, are stronger competitors for TTR binding than those with fewer. oup.com The toxicity of halogenated phenols to organisms like the bacterium Vibrio qinghaiensis sp.-Q67 and the protozoan Tetrahymena pyriformis has been extensively modeled. scholarsresearchlibrary.comresearchgate.net These studies consistently show that the nature and position of the halogen atoms significantly influence the compound's toxic effects. scholarsresearchlibrary.comresearchgate.net

**Table 1: Experimental Toxicity of Selected Halogenated Phenols against Tetrahymena pyriformis*** *Toxicity is expressed as pIC50, the negative logarithm of the concentration that causes 50% inhibition of growth. A higher pIC50 value indicates greater toxicity.

| Compound Name | pIC50 Value | Reference |

| 2,3-Dichlorophenol (B42519) | 1.276 | scholarsresearchlibrary.comresearchgate.net |

| 2,4-Dichlorophenol (B122985) | 1.036 | scholarsresearchlibrary.comresearchgate.net |

| 3,4-Dichlorophenol | 1.745 | scholarsresearchlibrary.comresearchgate.net |

| 4-Bromophenol | 0.680 | scholarsresearchlibrary.comresearchgate.net |

| 4-Bromo-2,6-dichlorophenol | 1.778 | scholarsresearchlibrary.comresearchgate.net |

| 2,4,6-Tribromophenol (B41969) | 2.030 | scholarsresearchlibrary.comresearchgate.net |

| Pentachlorophenol (B1679276) | 2.049 | scholarsresearchlibrary.comresearchgate.net |

Quantum Chemical Calculations and Molecular Modeling for Predictive Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like this compound from first principles. scholarsresearchlibrary.comresearchgate.net These computational methods allow for the optimization of molecular geometries and the calculation of various electronic properties that are difficult or impossible to measure experimentally. researchgate.netnih.gov By modeling the molecule at the quantum level, researchers can gain insights into its structure, chemical reactivity, and other properties. scholarsresearchlibrary.comresearchgate.net

Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. scientific.net These models provide a more detailed understanding by mapping the steric and electrostatic fields around the molecule to correlate with biological activity. For halogenated phenols, these models have successfully predicted acute toxicity with high correlation coefficients, validating their predictive power. scientific.net

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is instrumental in predicting the spectroscopic fingerprints of molecules. sns.itmdpi.com By calculating properties like vibrational frequencies, it is possible to predict the infrared (IR) spectrum of this compound. mdpi.com This is achieved by first finding the molecule's minimum energy geometry and then performing frequency calculations at that geometry. scholarsresearchlibrary.comresearchgate.net These theoretical spectra are invaluable for analyzing and assigning experimentally recorded data. sns.itmdpi.com

Furthermore, quantum chemical methods can elucidate potential reaction pathways. rsc.orgchemrxiv.org For instance, the reactions of bromochlorophenols (BCPs) with hydrogen atoms, which are important initial steps in the formation of toxic dioxins in incinerators, have been studied theoretically. rsc.org These studies model the transition states and calculate the energy barriers (potential barriers) and reaction heats for processes like hydrogen abstraction from the hydroxyl group. rsc.org The calculations show that the reactivity of the O-H bond is dominated by the total degree and pattern of halogenation. rsc.org Specifically, halogen substitution at the ortho position, as is the case with the C2-chlorine in this compound, tends to increase the stability of the molecule and reduce the reactivity of the O-H bond. rsc.org

Table 2: Calculated Reaction Energetics for Hydrogen Abstraction from a Bromochlorophenol Calculations performed at the MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) level of theory. Data is illustrative of the types of predictions made for this class of compounds.

| Reaction | Potential Barrier (kcal/mol) | Reaction Heat (kcal/mol) | Reference |

| 2-Chloro-4-bromophenol + H → Radical + H₂ | 8.8 | -18.7 | rsc.org |

Computational Toxicology and Environmental Fate Modeling

Computational toxicology utilizes QSAR and other modeling approaches to predict the adverse effects of chemicals without extensive animal testing. scholarsresearchlibrary.comnih.gov For halogenated phenols, QSAR models have been developed to predict various toxicity endpoints, including acute toxicity to aquatic organisms. scholarsresearchlibrary.comresearchgate.nettandfonline.com These models often use descriptors calculated from quantum chemistry, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. researchgate.netresearchgate.net

Environmental fate modeling uses mathematical models to predict how a chemical will move through and be transformed in the environment. numberanalytics.comresearchgate.netcyf-kr.edu.pl These models integrate data on a chemical's properties with information about the environmental system to estimate concentrations in air, water, and soil over time. researchgate.netcyf-kr.edu.pl Key processes addressed include persistence, degradation, and bioaccumulation. researchgate.net For brominated phenols, predicted bioconcentration factors (BCFs) have been calculated to estimate their potential to accumulate in organisms. who.int The development of such models is critical for assessing the potential risks of compounds like this compound and for informing environmental management strategies. numberanalytics.comresearchgate.net

Q & A

Q. What are the established synthetic routes for 4-Bromo-2,3-Dichlorophenol, and how do reaction conditions influence yield?

this compound can be synthesized via electrophilic bromination of 2,3-dichlorophenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., FeBr₃). Reaction conditions such as temperature (optimally 0–25°C), solvent polarity (e.g., dichloromethane or acetic acid), and stoichiometric ratios of brominating agents significantly impact yield and purity. For example, excess bromine may lead to di-brominated byproducts, requiring careful titration . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification and fragmentation analysis.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

- Melting Point (mp) Analysis : Compare observed mp (e.g., 85–86°C for structural analogs) to literature values .

Q. How should this compound be stored to maintain stability?

Store at 0–6°C in amber glass vials under inert gas (e.g., N₂ or Ar) to prevent oxidation and photodegradation. Stability tests under varying pH and temperature conditions are recommended to assess decomposition kinetics .

Advanced Research Questions

Q. How can multivariable experimental design optimize degradation of this compound via advanced oxidation processes (AOPs)?

AOPs like Fenton’s reagent (Fe²⁺/H₂O₂) or UV/H₂O₂ can degrade halogenated phenols. A factorial design should test variables:

- Independent variables : Fe²⁺ concentration (0.1–1.0 mM), H₂O₂ dosage (5–20 mM), pH (2–5), and irradiation intensity.

- Response factors : Degradation efficiency at 10/20/30 min intervals, quantified via HPLC.

Statistical models (e.g., ANOVA) identify significant interactions. For example, excess H₂O₂ may scavenge hydroxyl radicals, reducing efficiency, while optimal Fe²⁺ enhances catalytic activity .

Q. How can contradictory data on this compound’s biological activity be resolved?

Conflicting results in enzyme inhibition assays (e.g., cytochrome P450) may arise from:

- Solvent effects : DMSO vs. ethanol altering compound solubility.

- Competing reactions : Redox interactions with assay components.

Standardize protocols using a negative control (e.g., brominated phenol analogs) and validate via dose-response curves. Cross-reference with computational docking studies to verify binding affinity .

Q. What computational strategies predict the environmental persistence of this compound?

- Quantitative Structure-Activity Relationship (QSAR) : Estimate half-life in aquatic systems using logP (lipophilicity) and Hammett constants (σ⁺) for electrophilic reactivity.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br and C-Cl bonds to assess susceptibility to hydrolysis or photolysis.

Compare predictions with experimental half-life data from photodegradation studies under UV-Vis irradiation (λ = 254–365 nm) .

Q. How do substituent positions (Br, Cl) influence the compound’s reactivity in nucleophilic aromatic substitution?

The ortho/para-directing effects of Cl and Br substituents dictate reactivity. For this compound, steric hindrance from adjacent Cl groups (positions 2 and 3) may slow substitution at position 4. Kinetic studies using varying nucleophiles (e.g., OH⁻, NH₃) under controlled pH and temperature conditions can map activation barriers. Contrast with analogs like 4-Bromo-2,5-Dichlorophenol to isolate positional effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。